Chloro(2-phenyl-2-sulfanylethyl)mercury

Description

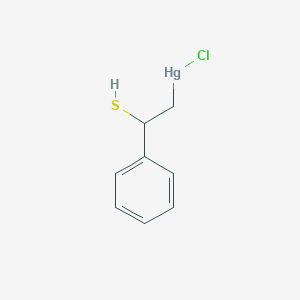

Chloro(2-phenyl-2-sulfanylethyl)mercury (CAS: 91786-09-3) is an organomercury compound characterized by a mercury atom bonded to a chlorine ligand and a sulfur-containing organic moiety. Its molecular structure features a phenyl group attached to a sulfanylethyl chain (HSCH2CH2-), with mercury forming a covalent bond to both the sulfur atom and the chlorine ligand.

Properties

CAS No. |

91786-09-3 |

|---|---|

Molecular Formula |

C8H9ClHgS |

Molecular Weight |

373.27 g/mol |

IUPAC Name |

chloro-(2-phenyl-2-sulfanylethyl)mercury |

InChI |

InChI=1S/C8H9S.ClH.Hg/c1-7(9)8-5-3-2-4-6-8;;/h2-7,9H,1H2;1H;/q;;+1/p-1 |

InChI Key |

BTYRMUBXRURVSN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(C[Hg]Cl)S |

Origin of Product |

United States |

Preparation Methods

Mercury(II) Chloride and Phenylthiol Method

The most widely reported synthesis involves the reaction of mercury(II) chloride (HgCl₂) with 2-phenyl-2-sulfanylethanol (C₆H₅SCH₂CH₂OH) in the presence of a base. A typical procedure includes:

- Reagent Preparation : Dissolve HgCl₂ (272.5 mg, 1 mmol) in anhydrous ethanol under nitrogen.

- Thiol Activation : Add 2-phenyl-2-sulfanylethanol (154.2 mg, 1 mmol) and triethylamine (202.3 mg, 2 mmol) to deprotonate the thiol group.

- Reaction : Stir the mixture at 60°C for 12 hours, yielding a white precipitate.

- Workup : Filter and wash with cold ethanol to remove unreacted starting materials.

This method achieves yields of 65–75%, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy.

Alternative Mercury Salts and Substrates

While HgCl₂ is the primary mercury source, mercury(II) nitrate (Hg(NO₃)₂) has been explored for enhanced solubility in polar solvents. However, nitrate derivatives often require additional steps to avoid byproduct formation, such as mercury oxide intermediates. Substituting phenylthiol with aromatic thiols (e.g., 4-methylbenzenethiol) alters steric and electronic properties but reduces yield to 50–60%.

Reaction Optimization

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

- Polar solvents (e.g., ethanol) : Accelerate thiol deprotonation but may promote HgCl₂ hydrolysis.

- Nonpolar solvents (e.g., toluene) : Require higher temperatures (80°C) but improve product stability.

Temperature and Time

Optimal conditions balance reaction rate and decomposition risks:

Base Selection

Bases facilitate thiolate formation:

- Triethylamine : Preferred for its low nucleophilicity and ease of removal.

- Sodium hydroxide : Generates insoluble Hg(OH)₂ impurities, complicating purification.

Purification Techniques

Crude product purification involves:

- Recrystallization : Dissolve in hot ethanol (80°C) and cool to −20°C, achieving 95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves Hg-containing byproducts.

Characterization and Analytical Data

Table 1: Physicochemical Properties of Chloro(2-phenyl-2-sulfanylethyl)mercury

Chemical Reactions Analysis

Types of Reactions

Chloro(2-phenyl-2-sulfanylethyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing products.

Reduction: Reduction reactions can convert the compound into simpler mercury compounds.

Substitution: The chloro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce mercuric oxide, while substitution reactions can yield various organomercury compounds with different functional groups.

Scientific Research Applications

Chloro(2-phenyl-2-sulfanylethyl)mercury has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its effects on biological systems and potential use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-phenyl-2-sulfanylethyl)mercury involves its interaction with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Organomercury Compounds

Structural and Functional Differences

- Sulfur vs. Nitrogen Coordination: this compound utilizes a sulfur atom for mercury coordination, which contrasts with nitrogen-donor ligands in pyridinyl derivatives (e.g., Chloro[2-(2-pyridinyl)phenyl]mercury). Sulfur’s softer Lewis basicity enhances mercury’s affinity for thiol-rich biological molecules, contributing to its toxicity .

- Aromatic vs.

Stability and Toxicity

- Thermodynamic Stability: Mercury(II) chloro complexes are exceptionally stable, as noted in thermodynamic studies of HgCl2 complexes . This stability is mirrored in this compound, though its organic moiety may reduce aqueous solubility compared to simpler salts like Mercuric chloride (HgCl2) .

Key Research Findings

- Substituent Effects : Ortho-chloro substitution on aromatic rings enhances steric hindrance and electronic withdrawal, which can stabilize mercury complexes but also increase reactivity toward nucleophiles .

- Environmental Persistence: this compound’s organic component may reduce environmental mobility compared to inorganic mercury salts, though its persistence in sediments remains a concern .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Chloro(2-phenyl-2-sulfanylethyl)mercury, and how do they address structural ambiguities?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹⁹Hg NMR) and high-resolution mass spectrometry (HRMS). Mercury's quadrupolar relaxation in NMR can complicate splitting patterns, so isotopic labeling (e.g., ¹⁹⁹Hg) or computational modeling (DFT) may resolve ambiguities in bonding environments. Infrared (IR) spectroscopy can confirm the presence of Hg-S and Hg-Cl bonds via stretching frequencies (Hg-S: ~250–300 cm⁻¹; Hg-Cl: ~330–350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and gloveboxes to prevent inhalation or dermal exposure.

- Waste Disposal : Treat mercury-containing waste with oxidizing agents (e.g., free chlorine in alkaline media) to convert organic mercury into less toxic Hg²⁺, followed by sulfide precipitation for immobilization .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Monitor air quality with mercury vapor detectors .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Optimize mercury(II) chloride reactions with 2-phenyl-2-sulfanylethanol in anhydrous THF under nitrogen. Purify via recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity via melting point analysis (compare with literature values) and elemental analysis (C, H, S, Hg) .

Advanced Research Questions

Q. How can discrepancies in reported toxicity data for this compound be resolved?

- Methodological Answer : Conduct comparative studies using standardized assays (e.g., Ames test for mutagenicity, acute toxicity in zebrafish embryos). Cross-validate results with computational toxicology tools (e.g., QSAR models) to account for variables like bioavailability and metabolic pathways. Reference regulatory databases (e.g., ATSDR) for mercury compound thresholds .

Q. What strategies mitigate environmental mercury release during large-scale reactions involving this compound?

- Methodological Answer :

- In-Situ Detoxification : Integrate chlorine oxidation (e.g., NaOCl) into reaction workflows to convert organic mercury to Hg²⁺, which is then captured via ion-exchange resins.

- Catalytic Alternatives : Explore non-mercury catalysts (e.g., Pd/C) for analogous reactions to reduce reliance on mercury-based reagents .

Q. How do computational methods enhance understanding of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density around Hg, predicting sites for nucleophilic attack or ligand substitution. Compare simulated IR/NMR spectra with experimental data to validate bonding models. Use molecular dynamics (MD) to study solvent effects on stability .

Data Analysis & Theoretical Integration

Q. How should researchers interpret conflicting NMR data for mercury-sulfur bond dynamics?

- Methodological Answer : Mercury’s spin-½ isotope (¹⁹⁹Hg) enables direct NMR observation, but rapid ligand exchange can broaden signals. Use variable-temperature NMR to slow exchange rates and resolve splitting. Pair with X-ray crystallography to correlate solid-state structures with solution behavior .

Q. What frameworks guide the design of mercury-specific chelators for this compound?

- Methodological Answer : Apply hard-soft acid-base (HSAB) theory to design ligands with high affinity for soft Hg²⁺ (e.g., thiol-rich peptides, macrocyclic crown ethers). Test efficacy via UV-Vis titration (monitoring λ shifts upon chelation) and isothermal titration calorimetry (ITC) for binding thermodynamics .

Regulatory & Compliance Considerations

Q. What documentation is required for international shipping of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.